ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV665827 is a compound identified as a potent transmission-reducing molecule for malaria parasites. It is part of the Medicines for Malaria Venture (MMV) Malaria Box, which contains compounds with potential antimalarial properties . MMV665827 has shown significant efficacy in reducing the transmission of malaria by targeting the parasite’s life cycle stages that are responsible for its spread.
Preparation Methods
The synthetic routes and reaction conditions for MMV665827 are not widely published. it is known that compounds in the MMV Malaria Box are typically synthesized through a series of organic reactions involving various reagents and catalysts. Industrial production methods for such compounds often involve large-scale synthesis using automated systems to ensure consistency and purity .
Chemical Reactions Analysis
MMV665827 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
MMV665827 has several scientific research applications, particularly in the field of malaria research. It has been used to study the transmission-blocking activity of malaria parasites, specifically targeting the gametocyte and sporogonic stages of the parasite’s life cycle . This compound has also been utilized in high-throughput screening assays to identify other potential antimalarial compounds.
Mechanism of Action
The mechanism of action of MMV665827 involves inhibiting the transmission of malaria parasites by targeting specific stages of the parasite’s life cycle. It is believed to interfere with the development of gametocytes and early sporogonic stages, thereby preventing the parasite from maturing and spreading to new hosts . The molecular targets and pathways involved in this process are still under investigation, but it is thought that MMV665827 disrupts key enzymes and proteins essential for the parasite’s development .
Comparison with Similar Compounds
Biological Activity
Ethyl 1-ethyl-6-fluoro-4-oxo-7-(1-piperidinyl)-1,4-dihydro-3-quinolinecarboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on diverse research findings, including its antimicrobial, anticancer, and other therapeutic properties.
- Molecular Formula : C29H26F4N4O5
- Molecular Weight : 586.53 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
Antimicrobial Activity
Quinoline derivatives are widely recognized for their antimicrobial properties. This compound has shown significant efficacy against various bacterial strains. In studies involving similar compounds, it has been noted that alterations in the quinoline structure can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the piperidine ring have been linked to increased potency against resistant strains of bacteria .
Anticancer Properties
Research indicates that quinoline derivatives possess anticancer properties through multiple mechanisms. They can induce apoptosis in cancer cells, inhibit tumor growth, and prevent metastasis. A study demonstrated that related compounds exhibit cytotoxic effects on several cancer cell lines, suggesting that this compound may similarly affect cancer cell viability .
Case Studies
Several case studies have highlighted the potential of quinoline derivatives in clinical applications:
- Antibacterial Efficacy : A study evaluated a series of quinoline derivatives, including those structurally similar to this compound. The results indicated a broad spectrum of activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly low compared to traditional antibiotics .
- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that derivatives of this compound could effectively reduce the proliferation of human breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values indicated potent cytotoxicity at relatively low concentrations .
The biological activity of this compound is believed to stem from its ability to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription. This interaction leads to the inhibition of bacterial growth and division . Additionally, its anticancer effects may involve the modulation of apoptotic pathways and inhibition of angiogenesis.
Comparative Analysis Table
Property | Ethyl 1-Ethyl-6-Fluoro... | Related Compounds |
---|---|---|
Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Similar efficacy observed in other quinolines |
Cytotoxicity | Significant against MCF7, A549 | Comparable results in similar studies |
Mechanism of Action | Inhibits DNA gyrase/topoisomerase IV | Varies across different derivatives |
Properties
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3/c1-3-21-12-14(19(24)25-4-2)18(23)13-10-15(20)17(11-16(13)21)22-8-6-5-7-9-22/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDUBKZHUJXICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.